molecular formula C9H9F3N2O B13895542 N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

Cat. No.: B13895542
M. Wt: 218.18 g/mol
InChI Key: MHYOVOPLVBNJBX-UHFFFAOYSA-N
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Description

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a bicyclic heterocyclic compound featuring a fused furopyridine core substituted with a trifluoromethyl group at position 6 and a methylamine moiety at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, while the dihydrofuran ring introduces conformational rigidity.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3

InChI Key

MHYOVOPLVBNJBX-UHFFFAOYSA-N

Canonical SMILES

CNC1COC2=CC(=NC=C12)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

Metal-Catalyzed [2+2+2] Cycloaddition Approach

One of the most effective synthetic routes to trifluoromethylated pyridine derivatives involves cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. This method has been demonstrated to afford multi-substituted pyridine frameworks with good to excellent yields.

Key Features:
  • Catalyst: Cobalt chloride (CoCl2) complexed with phenanthroline ligand
  • Additives: Zinc halides (ZnI2, ZnBr2, ZnCl2) improve yield significantly
  • Solvent: 1,2-Dichloroethane (DCE)
  • Temperature: Approximately 80°C
  • Reaction time: Around 3 hours
Representative Data from Literature:
Entry Additive Yield (%) Notes
14 ZnI2 43 Moderate yield
15 ZnBr2 79 Improved yield
16 ZnCl2 75 Comparable to ZnBr2
17 None Trace Additive crucial for reaction
18 ZnBr2 (1.5 eq diyne) Quantitative Increased diyne improves yield

This method efficiently constructs trifluoromethylated pyridine cores, which can be further functionalized to the target compound by ring fusion and N-methylation steps.

Multicomponent One-Pot Green Synthesis of Dihydrofuro Derivatives

Recent advances have introduced eco-friendly, one-pot multicomponent reactions to synthesize fused dihydrofuro derivatives structurally related to the target compound. These methods utilize:

  • Catalysts such as imidazole or pyridine
  • Water or aqueous media as solvent
  • Mild reaction conditions (room temperature to moderate heating)
  • High functional group tolerance and yields (72–98%)

A representative example involves the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins, which shares the dihydrofuro ring system with the target compound.

This approach offers advantages in sustainability and operational simplicity, potentially adaptable for the synthesis of this compound by selecting appropriate starting materials and N-methylation reagents.

N-Methylation Procedures

The introduction of the N-methyl group on the amine functionality is typically achieved by:

  • Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride)
  • Direct methylation using methyl iodide or methyl sulfate under basic conditions

These steps are usually performed after the construction of the fused heterocyclic core to avoid side reactions and ensure regioselectivity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Advantages References
Cobalt-catalyzed [2+2+2] cycloaddition CoCl2(phen), ZnBr2, trifluoromethylated diyne, nitrile 80°C, 3 h, DCE 75–82 High regioselectivity, scalable
One-pot multicomponent synthesis Imidazole or pyridine catalyst, water solvent Mild, green conditions 72–98 Eco-friendly, broad tolerance
N-Methylation Formaldehyde + NaBH3CN or methyl iodide Mild, post-ring formation Variable Selective N-methylation

Research Findings and Analysis

  • The cobalt-catalyzed cycloaddition method is highly effective for constructing trifluoromethylated pyridine rings, which serve as key intermediates in synthesizing the target compound.
  • Additives such as zinc halides are critical for improving yields and reaction efficiency.
  • Eco-friendly one-pot multicomponent reactions represent a promising alternative for synthesizing fused dihydrofuro systems, offering sustainability benefits.
  • The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is advantageous for drug development.
  • N-Methylation is a crucial final step, typically conducted under mild conditions to preserve the integrity of the heterocyclic framework.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 1196156-88-3)
  • Key Differences: Ring Orientation: The furopyridine ring system here is fused at [2,3-b] positions, altering electronic distribution and steric accessibility compared to the [3,2-C] fusion in the target compound.
4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Key Differences :
    • Core Heterocycle : Pyrazolopyridine vs. furopyridine. The pyrazole ring introduces additional hydrogen-bonding capacity.
    • Substituents : Cyclopropyl at position 4 enhances steric bulk, which may hinder binding in certain biological targets .
[6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
  • Amine Group: Dimethylamine vs. methylamine, reducing basicity and altering solubility .
Physicochemical Properties
Compound Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
Target Compound C₉H₉F₃N₂O 218.18 2.1 0.15
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine C₈H₇F₃N₂O 204.15 1.8 0.22
4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine C₉H₈F₃N₃ 239.18 2.5 0.08

*Calculated using computational tools (e.g., ChemAxon).

Biological Activity

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C8H7F3N2O
  • Molecular Weight: 204.15 g/mol
  • CAS Number: 2382612-91-9
  • IUPAC Name: (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of the compound.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific targets, such as:

  • mPGES-1 Inhibition: Compounds in this structural class have shown promising results as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory processes. For example, related compounds demonstrated IC50 values in the nanomolar range, indicating potent inhibition .

Pharmacological Effects

  • Anti-inflammatory Activity: The compound's ability to inhibit mPGES-1 suggests potential applications in treating inflammatory diseases.
  • CNS Activity: Given its structure, it may also interact with neurotransmitter systems, particularly NMDA receptors, which are implicated in various neurological conditions .

Study 1: mPGES-1 Inhibition

A study reported that a closely related compound exhibited an IC50 of 8 nM against mPGES-1 and demonstrated efficacy in preclinical models of pain . This suggests that this compound may possess similar anti-inflammatory properties.

Study 2: CNS Modulation

Another investigation into the effects of dihydrofuro[3,2-C]pyridine derivatives on NMDA receptors revealed enhanced selectivity for GluN2C/D subtypes. This selectivity is vital for developing treatments for neurological disorders without the side effects associated with non-selective NMDA antagonists .

Data Tables

Biological ActivityTargetIC50 Value (nM)Reference
mPGES-1 InhibitionmPGES-18
NMDA Receptor ModulationGluN2C/DNot specified

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